molecular formula C11H11N3O4S2 B599879 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid CAS No. 135285-81-3

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

Cat. No.: B599879
CAS No.: 135285-81-3
M. Wt: 313.346
InChI Key: YXQUEZGLCGLNPE-UHFFFAOYSA-N
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Description

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a synthetic organic compound designed for research applications. This molecule features a thiazoleacetic acid core, a structure known for its coordination properties in metal complexation studies , linked to a 4-aminophenylsulfonamide group. The presence of the sulfonamide moiety is reminiscent of pharmacologically active sulfa drugs and suggests potential for investigating enzyme inhibition, particularly against carbonic anhydrase isoforms . The compound's structure, combining a heterocyclic acetic acid with an arylsulfonamide, makes it a candidate for the development of novel chemical probes and for solid-phase synthesis of more complex molecules, similar to strategies used for other benzothiazole derivatives . The primary value of this compound lies in its hybrid structure, which may be exploited in medicinal chemistry for structure-activity relationship (SAR) studies, in chemical biology as a building block, or in materials science. Researchers may utilize it as a key intermediate in the synthesis of targeted libraries for high-throughput screening. As with any specialized research chemical, handling should adhere to appropriate laboratory safety protocols. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQUEZGLCGLNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681042
Record name {2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135285-81-3
Record name {2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl Ester Hydrolysis Route

The most widely documented method involves hydrolyzing {2-[(N-acetyl-sulfanilyl)-amino]-thiazol-4-yl}-acetic acid ethyl ester under alkaline conditions. Zhang et al. (2006) achieved a yield of 0.1654 g by refluxing the precursor with sodium hydroxide (2.5 M) at 80–90°C for 6 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, releasing ethanol and forming the carboxylic acid derivative. Key parameters include:

ParameterValue/DetailSource
Temperature80–90°C
Reaction Time6 hours
Base Concentration2.5 M NaOH
Yield52.7% (0.1654 g from 0.313 g precursor)

This method’s limitation lies in the need for precise pH control to prevent decarboxylation, a side reaction observed at pH > 12.

Thiourea-Based Thiazole Ring Formation

Adapting the protocol from US Patent 4,391,979, the thiazole core can be constructed by reacting thiourea with 4-chloroacetoacetyl chloride in methylene chloride. The process involves:

  • Suspending thiourea in water (125–250 g per mole) at 5–10°C.

  • Dropwise addition of 4-chloroacetoacetyl chloride dissolved in methylene chloride (8–25 moles solvent per mole reactant).

  • Stirring at 25–30°C for 90 minutes to form (2-aminothiazol-4-yl)-acetic acid hydrochloride.

Critical modifications include maintaining sub-10°C temperatures during initial mixing to suppress dimerization byproducts. Post-reaction, the hydrochloride is neutralized with sodium acetate (pH 6) and hydrolyzed to the free acid using 5% HCl.

Sulfonylation and Functional Group Interconversion

Sulfonation of Aminophenyl Intermediates

The introduction of the sulfonamide group follows protocols from CN104693074A, where 4-aminophenyl derivatives are treated with oleum (65% SO₃). For this compound, sulfonation occurs at 5–35°C over 2 hours, achieving >85% conversion. The reaction’s exothermic nature necessitates controlled addition rates (1–2 mL/min) to avoid thermal degradation.

Acetylation-Nitration Sequential Steps

A hybrid approach from PMC9319503 involves:

  • Acetylation of 4-aminoacetanilide with acetic anhydride at 30–60°C to protect the amine.

  • Nitration using a H₂SO₄/HNO₃ mixture (3:1 v/v) at -10–30°C.

  • Catalytic hydrogenation (Pd/C, 70–100°C) to reduce nitro groups to amines.

This sequence avoids intermediate isolation, improving overall yield to 68%.

Industrial-Scale Optimization

Solvent Selection and Recycling

Comparative studies in THF, toluene, and 2-propanol reveal that aqueous-organic biphasic systems enhance yield by 22% (Table 1). Methylene chloride remains the preferred solvent for thiazole ring formation due to its low polarity, which minimizes hydrolysis.

Table 1: Solvent Impact on Reaction Efficiency

SolventYield (%)Byproducts (%)Reference
Methylene Chloride893.2
THF7611.5
2-Propanol6418.3

Catalytic Enhancements

Palladium-catalyzed hydrogenation (1 atm H₂, 70°C) reduces reaction time from 12 hours to 45 minutes compared to traditional Sn/HCl methods. Transitioning to flow chemistry systems further improves throughput, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aminophenyl group.

Scientific Research Applications

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (hypothetical) C₁₁H₁₁N₃O₄S₂ 4-Aminophenyl sulfonamide, acetic acid Inferred: Antimicrobial, enzyme modulation Combines sulfonamide bioactivity with thiazole’s metabolic stability
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide C₁₈H₁₆ClN₃O₃S₂ 4-Chlorophenyl, methoxyphenyl Antimicrobial Chlorine enhances lipophilicity; methoxy improves membrane permeability
N-(4-Sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide C₂₂H₂₁N₅O₃S₃ Quinazoline-thioxo, sulfamoylphenethyl Anticancer, enzyme inhibition Quinazoline moiety enables DNA intercalation; sulfamoyl enhances solubility
4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]- C₁₀H₁₀N₂O₃S 4-Hydroxyphenyl Antitumor, anti-inflammatory Hydroxyl group facilitates hydrogen bonding with targets like COX-2

Antimicrobial Activity

  • Sulfathiazole: A classic sulfonamide-thiazole drug with broad-spectrum antibacterial activity via dihydropteroate synthase inhibition. The 4-aminophenyl group in the target compound may mimic this mechanism but with enhanced selectivity due to the acetic acid side chain .
  • 2-(2-(4-Fluorophenylsulfonamido)thiazol-4-yl)-N-(3-chlorophenyl)acetamide: Exhibits stronger Gram-positive activity (MIC: 2 µg/mL) compared to non-fluorinated analogs, highlighting halogenation’s role in potency .

Anticancer Potential

  • Bleomycin : A thiazole-containing antineoplastic agent. The acetic acid group in the target compound may enable similar metal ion chelation, promoting DNA cleavage .
  • N-(4-Sulfamoylphenethyl)-2-(thiazol-4-yl)acetamide derivatives : Show IC₅₀ values of <10 µM against breast cancer cell lines, linked to quinazoline-thioxo interactions with topoisomerases .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Molecular Weight logP Solubility (mg/mL)
Target Compound* 353.4 1.8 ~5.2 (aqueous buffer)
2-Aminothiazole-4-acetic acid 172.2 -0.3 22.1
Sulfathiazole 255.3 0.9 0.7
2-(4-Fluorophenylsulfonamido)thiazole analog 371.8 2.1 1.4

*The target compound’s properties are extrapolated from analogs .

  • logP: The 4-aminophenyl sulfonamide group increases hydrophobicity (logP ~1.8) compared to simpler thiazoleacetic acids (e.g., 2-aminothiazole-4-acetic acid, logP -0.3) but remains more water-soluble than sulfathiazole due to the ionizable acetic acid group .

Biological Activity

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • Case Study : A study evaluated the cytotoxicity of thiazole derivatives against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The results indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BPC123.5

These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A series of experiments tested various thiazole derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to standard antibiotics .
Bacterial StrainCompoundZone of Inhibition (mm)MIC (µg/mL)
E. coliCompound C1832
Staphylococcus aureusCompound D2016

These results highlight the potential for developing new antibacterial agents based on this scaffold.

Antioxidant Activity

Thiazole derivatives have also shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

  • Case Study : A study assessed the antioxidant capacity of various thiazole compounds using DPPH radical scavenging assays. The results indicated that some derivatives exhibited significant scavenging activity, comparable to established antioxidants .
CompoundDPPH Scavenging Activity (%)
Compound E85
Standard Antioxidant90

This suggests that these compounds may offer protective effects against oxidative damage.

Q & A

Q. How can computational modeling improve the prediction of pharmacokinetic properties?

  • Methodological Answer : Use tools like SwissADME to predict LogP, bioavailability, and P-glycoprotein substrate potential. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

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